4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile
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Overview
Description
4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with an ethoxyphenyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 2-ethoxybenzaldehyde with a suitable nitrile source in the presence of a base. One common method is the condensation of 2-ethoxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid, followed by cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or other halogens.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrole ring.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform solutions at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
Oxidation: Brominated derivatives of the compound.
Reduction: Reduced forms of the nitrile group to amines.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and other biochemical pathways.
Mechanism of Action
The mechanism of action of 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carboxamide
- 4-(2-Ethoxyphenyl)-1H-pyrrole-3-carboxylic acid
- 4-(2-Ethoxyphenyl)-1H-pyrrole-3-methanol
Uniqueness
4-(2-Ethoxyphenyl)-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in drug design and materials science .
Properties
CAS No. |
87388-21-4 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(2-ethoxyphenyl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-16-13-6-4-3-5-11(13)12-9-15-8-10(12)7-14/h3-6,8-9,15H,2H2,1H3 |
InChI Key |
AVQDRHZLXBXETE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CNC=C2C#N |
Origin of Product |
United States |
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